molecular formula C23H24ClN5O3S B2991391 1-(4-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea CAS No. 897621-72-6

1-(4-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2991391
CAS No.: 897621-72-6
M. Wt: 485.99
InChI Key: FZRLGTLULVSTGK-UHFFFAOYSA-N
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Description

1-(4-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea is a synthetic organic compound featuring a thiazole core linked to a 2-chlorophenyl-substituted piperazine moiety via a ketone-containing ethyl chain. The urea group bridges the thiazole ring to a 2-methoxyphenyl substituent. This structure combines multiple pharmacophoric elements: the piperazine group is known for modulating receptor binding, the thiazole ring contributes to metabolic stability, and the urea moiety often enhances hydrogen-bonding interactions in biological targets .

Properties

IUPAC Name

1-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O3S/c1-32-20-9-5-3-7-18(20)26-22(31)27-23-25-16(15-33-23)14-21(30)29-12-10-28(11-13-29)19-8-4-2-6-17(19)24/h2-9,15H,10-14H2,1H3,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRLGTLULVSTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C20H19ClN4O4C_{20}H_{19}ClN_{4}O_{4} with a molecular weight of 414.842 g/mol. The structure features a thiazole moiety, which is known for contributing to various biological activities, including anticancer and antimicrobial properties.

PropertyValue
Molecular FormulaC20H19ClN4O4
Molecular Weight414.842 g/mol
LogP2.446
PSA98.65

Anticancer Activity

Recent studies have evaluated the compound's cytotoxic effects against several cancer cell lines, including human leukemia (HL-60), lung adenocarcinoma (A549), and breast cancer (MDA-MB-231). The compound showed promising results in inhibiting cell proliferation.

Case Study: Cytotoxicity Evaluation

In vitro assays revealed the following IC50 values for the compound against various cell lines:

Cell LineIC50 (µM)
HL-605.0
A5497.5
MDA-MB-2316.0

These results indicate that the compound exhibits moderate to high cytotoxicity, suggesting its potential as an anticancer agent.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. The thiazole ring is thought to enhance interaction with target proteins involved in apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and piperazine moieties significantly impact biological activity. For instance, substituting different groups on the phenyl rings can enhance or diminish efficacy:

  • Electron-withdrawing groups at specific positions on the phenyl ring increase cytotoxicity.
  • The presence of a methoxy group at the para position enhances solubility and bioavailability.

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations suggest that the compound may possess antimicrobial activity. Testing against various bacterial strains showed inhibition zones indicating potential effectiveness.

Summary of Antimicrobial Testing

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus12
P. aeruginosa10

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Urea Substituents

describes 15 urea derivatives (11a–11o) sharing the same thiazole-piperazine core but differing in the aryl substituents on the urea nitrogen. Key comparisons include:

Compound ID Substituent on Urea Nitrogen Yield (%) Molecular Weight (ESI-MS [M+H]⁺)
11a 3-Fluorophenyl 85.1 484.2
11b 3,5-Dichlorophenyl 83.7 534.2
11c 3-Chloro-4-fluorophenyl 88.9 518.1
11l 3-Methoxyphenyl 85.2 496.3
Target 2-Methoxyphenyl N/A ~538.1 (estimated)
  • In contrast, the target compound’s 2-methoxyphenyl group introduces moderate electron-donating effects, which could influence solubility and metabolic oxidation . Yields for analogues (83.7–88.9%) suggest the synthetic route is robust, but the target compound’s yield is unspecified.

Complex Derivatives with Extended Functionality

Compound 2k () incorporates a benzyloxy-hydroxybenzylidene hydrazine moiety, increasing complexity (MW 762.2 vs. ~538.1 for the target). This modification introduces additional hydrogen-bonding sites (e.g., hydroxyl and hydrazine groups) and reduces symmetry, as evidenced by its ¹H-NMR splitting patterns . Such structural elaborations may enhance target specificity but complicate synthesis (yield 73.3% vs. ~85% for simpler analogues in ).

Isostructural Thiazole-Pyrazole Hybrids

highlights isostructural thiazole-pyrazole compounds (4 and 5) crystallizing in triclinic systems with planar conformations. Unlike the target compound’s flexible piperazine-ethyl chain, these hybrids exhibit rigid, nearly planar structures due to conjugated π-systems. This rigidity could reduce bioavailability compared to the target compound’s more flexible design .

Piperazine-Containing Analogues in Medicinal Chemistry

describes compound 18 , a piperazine-linked triazole derivative with a 2-oxaadamantane group. While the target compound uses piperazine as a spacer, compound 18 integrates it into a polycyclic system, likely improving metabolic stability but increasing steric bulk. Such comparisons underscore the piperazine group’s versatility in balancing pharmacokinetics and synthetic accessibility .

Physicochemical and Spectroscopic Comparisons

  • Molecular Weight : The target compound (estimated MW ~538) is intermediate in size compared to simpler analogues (e.g., 11a: 484.2) and complex derivatives (e.g., 2k: 762.2).
  • Spectroscopic Characterization :
    • ¹H-NMR: Analogues like 11a–11o () and 2k () show characteristic urea NH signals at δ ~10–11 ppm. The target compound’s 2-methoxyphenyl group would produce a distinct singlet for the OCH₃ group at δ ~3.8 ppm .
    • ESI-MS: The target’s molecular ion ([M+H]⁺) would align with analogues in the 500–550 range, consistent with its structure .

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